2-Butenoic acid, 4,4,4-trifluoro-, methyl ester
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Overview
Description
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester is an organic compound with the molecular formula C5H5F3O2. It is known for its unique chemical properties due to the presence of trifluoromethyl and ester functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoroacetone with methyl (triphenylphosphoranylidene)acetate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar starting materials. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 2-methyl-, methyl ester: Similar structure but lacks the trifluoromethyl group.
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Contains a similar trifluoromethyl group but differs in the ester functionality.
Uniqueness
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester is unique due to the presence of both the trifluoromethyl and ester groups, which impart distinct chemical properties. This combination makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C5H5F3O2 |
---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
methyl 4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3 |
InChI Key |
DMMZYYLXAGRBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
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